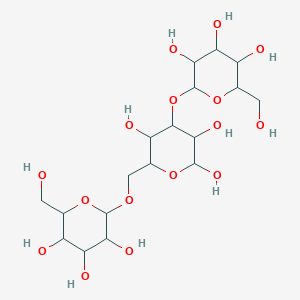

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose involves key steps such as the formation of beta-mannosidic linkage through 1-O-alkylation and glycosylation reactions. Kaur and Hindsgaul (1991) described a simple synthesis method using octyl iodide and acetobromomannose for glycosylation, demonstrating its utility as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991). Another significant synthesis approach involves the use of chemical synthesis for creating enzyme substrates and reference standards in studies related to the biosynthesis of N-linked oligosaccharides (Hällgren & Hindsgaul, 1994).

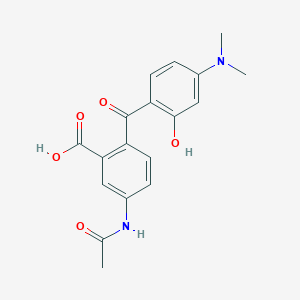

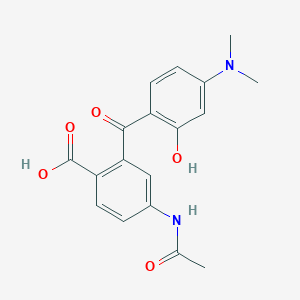

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose has been elucidated through various analytical techniques, including X-ray crystallography. Srikrishnan, Chowdhary, and Matta (1989) determined the crystal and molecular structure of a related mannosyl disaccharide, providing insights into the conformations and intermolecular interactions within these molecules (Srikrishnan, Chowdhary, & Matta, 1989).

Scientific Research Applications

-

Biochemistry

- Application : It’s used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

- Method : The key features of the synthetic scheme are the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside .

- Results : The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with KM of 585 microM .

-

Structural Biology

- Application : It’s used in the study of the complex between Concanavalin A and Methyl-3,6-di-O-(alpha -D-mannopyranosyl)-alpha -D-mannopyranoside .

- Method : The study involves the use of circular dichroism (CD), tryptophan fluorescence, 1-anilino-8-naphthalenesulfonic acid (ANS) binding, and size-exclusion chromatography .

- Results : Con A at 30% (v/v) PEGs exists as compact intermediate with molten-globule-like characteristics, viz., enhanced hydrophobic surface area, retention of compact secondary as well as tertiary structure, and a considerable degree of carbohydrate binding specificity and activity .

-

Synthesis of Glycoconjugates

- Application : It’s used in the synthesis of neoglycoconjugates .

- Method : The synthesis involves the use of 8-(methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside and its derivatives .

- Results : The synthesized neoglycoconjugates can be used in various biochemical studies .

-

Synthesis of Glycosides

- Application : It’s used in the synthesis of the octyl and tetradecyl glycosides of 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose .

- Method : The synthesis involves a new way for 2,4-di-O-protection of mannopyranosides .

- Results : The synthesized glycosides can be used in various biochemical and structural biology studies .

-

Glycosyltransferase Assay

- Application : It’s used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

- Method : The key features of the synthetic scheme are the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside .

- Results : The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with KM of 585 microM .

-

Structural Biology

- Application : It’s used in the study of the complex between Concanavalin A and Methyl-3,6-di-O-(alpha -D-mannopyranosyl)-alpha -D-mannopyranoside .

- Method : The study involves the use of circular dichroism (CD), tryptophan fluorescence, 1-anilino-8-naphthalenesulfonic acid (ANS) binding, and size-exclusion chromatography .

- Results : Con A at 30% (v/v) PEGs exists as compact intermediate with molten-globule-like characteristics, viz., enhanced hydrophobic surface area, retention of compact secondary as well as tertiary structure, and a considerable degree of carbohydrate binding specificity and activity .

properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMZIMBDAXZCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392999 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose | |

CAS RN |

121123-33-9 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)